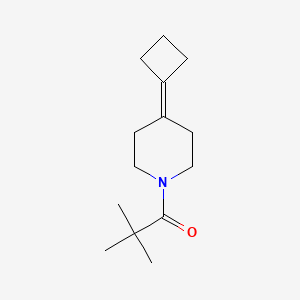
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile is a chemical compound with the empirical formula C11H11NO2 . It has a molecular weight of 189.21 .
Molecular Structure Analysis
The SMILES string for this compound isCC(Oc1ccc(cc1)C#N)C(C)=O . The IUPAC name is 4-(1-methyl-2-oxopropoxy)benzonitrile . The InChI code is 1S/C11H11NO2/c1-8(13)9(2)14-11-5-3-10(7-12)4-6-11/h3-6,9H,1-2H3 . Physical And Chemical Properties Analysis
The melting point of 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile is between 74-76 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Intermediate Use
The compound 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile and its related structures are utilized predominantly in the field of organic synthesis, serving as intermediates for further chemical reactions. For instance, 4H-1,2-benzoxazines, bearing similarities to the core structure of the compound , have been synthesized for their potent applications as intermediates for oxygen-functionalized aromatic compounds. These heterocycles serve as precursors to functionalized o-quinone methides and multisubstituted phenols, demonstrating their utility in synthesizing complex organic molecules (Nakamura, Uchiyama, & Ohwada, 2003).
Sensing Applications
Another application of structurally similar compounds involves the synthesis of carbon nano particles modified glassy carbon electrodes, like the Cobalt (II) tetra methyl-quinoline oxy bridged phthalocyanine carbon nano particles. These are used for sensing nitrite, indicating the potential of such compounds in electrochemical sensing applications. The modified electrode shows enhanced electrocatalytic behavior, underlining the importance of these compounds in developing sensitive and selective sensors (Jilani et al., 2020).
Photopolymerization Processes
Moreover, derivatives of benzene-1,3-dicarbonitrile, which share a functional similarity with 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile, have been used as photosensitizers in photopolymerization processes. These structures have proven to be versatile, allowing access to photoinitiating systems for various types of polymerizations, highlighting the compound's relevance in materials science and 3D printing technologies (Tomal et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-oxobutan-2-yloxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9(2)14-11-5-3-10(7-12)4-6-11/h3-6,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZAHWXTMDSTLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)


![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)
![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2399546.png)


![N~1~-(2-chloro-4-fluorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2399550.png)